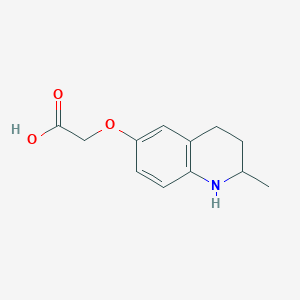

2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid

Description

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid |

InChI |

InChI=1S/C12H15NO3/c1-8-2-3-9-6-10(16-7-12(14)15)4-5-11(9)13-8/h4-6,8,13H,2-3,7H2,1H3,(H,14,15) |

InChI Key |

VRVZSLDSCOJNEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate

The initial step involves O-alkylation of the phenolic hydroxyl group at position 6 of the tetrahydroquinoline core. In a representative procedure:

-

6-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline (1.23 mmol) is stirred with potassium carbonate (2.3 mmol) in tetrahydrofuran (THF) containing catalytic dimethylformamide (DMF).

-

Ethyl bromoacetate (1.5 mmol) is added dropwise, and the mixture is refluxed for 6–8 hours.

-

Purification via column chromatography (hexane:ethyl acetate, 50:50) yields the ester intermediate with ~81% efficiency.

Table 1: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | THF/DMF |

| Base | K₂CO₃ |

| Temperature | Reflux (~70°C) |

| Yield | 81% |

| Purification | Column chromatography |

Hydrazide Formation and Functionalization

Conversion to 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide

The ethyl ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate:

-

Ethyl 2-((2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate (1.2 mmol) is refluxed with hydrazine hydrate (3.6 mmol) in ethanol at 70°C for 5 hours.

-

Cooling and filtration yield the hydrazide as a white powder (90% yield).

Table 2: Hydrazide Synthesis Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 5 hours |

| Solvent | Ethanol |

| Temperature | 70°C (reflux) |

| Yield | 90% |

Acid Hydrolysis to Target Compound

Carboxylic Acid Formation

The hydrazide intermediate is hydrolyzed under acidic conditions to yield the final carboxylic acid:

-

2-((2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide is treated with 6N HCl at 100°C for 4 hours.

-

Neutralization with aqueous NaOH followed by extraction with ethyl acetate affords the free acid.

Table 3: Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Acid | 6N HCl |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Workup | NaOH neutralization, extraction |

Analytical Characterization

Critical spectral data for intermediates (adapted from analogous compounds):

1H NMR (DMSO-d6, 500 MHz)

-

δ 9.93 (s, 1H, NH), 6.79–6.70 (m, 3H, aromatic), 4.68 (s, 2H, OCH₂CO), 2.82 (t, J=7.5 Hz, 2H, CH₂), 2.39 (m, 2H, CH₂), 1.20 (t, J=7.1 Hz, 3H, CH₃).

13C NMR (126 MHz, DMSO)

-

δ 172.07 (C=O), 169.05 (ester C=O), 153.81 (C-O), 131.93–113.41 (aromatic carbons), 65.97 (OCH₂), 30.54 (CH₂), 25.66 (CH₂), 14.24 (CH₃).

LC-MS (m/z)

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The phenolic hydroxyl group at position 6 exhibits higher reactivity compared to other positions, minimizing the need for protecting groups. However, traces of O-alkylation at position 5 may require chromatographic separation.

Hydrazine Stoichiometry

Excess hydrazine hydrate (3:1 molar ratio) ensures complete conversion of the ester to hydrazide, avoiding residual starting material.

Industrial-Scale Considerations

Table 4: Scalability Parameters

| Factor | Laboratory Scale | Pilot Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–5 kg |

| Purification | Column chromatography | Crystallization |

| Cycle Time | 24–48 hours | 72–96 hours |

| Yield | 75–90% | 60–75% |

Transitioning to pilot-scale production necessitates solvent recovery systems and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Step 1: Formation of Ethyl Ester Intermediate

Ethyl 2-((2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is synthesized via nucleophilic substitution between 6-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline and ethyl bromoacetate. This reaction typically employs a base (e.g., KCO) in tetrahydrofuran (THF) with catalytic DMF .

Reaction Conditions :

| Reactant | Base/Solvent | Temperature | Yield |

|---|---|---|---|

| 6-hydroxy-2-methyl-THQ | KCO/THF | Reflux | 81% |

Step 2: Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis using aqueous NaOH or HCl to yield the target carboxylic acid.

Hydrolysis Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH | EtOH/HO | Reflux | 90% |

Functional Group Transformations

The acetic acid moiety and ether linkage enable diverse reactivity:

Carboxylic Acid Derivatives

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis to form esters .

-

Amidation : Forms hydrazides or amides when treated with hydrazine hydrate or amines, respectively . For example, reaction with hydrazine hydrate yields 2-((2-methyl-THQ-6-yl)oxy)acetohydrazide , a precursor for hydrazone derivatives .

Example Reaction :

\text{Acid} + \text{H}_2\text{NNH}_2 \xrightarrow{\text{EtOH, 70°C}} \text{Acetohydrazide} \quad (\text{Yield: 90%})[1]

Ether Bond Stability

The ether bond is stable under mild acidic/basic conditions but cleaves under strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr).

Derivatization via Hydrazone Formation

The acetohydrazide intermediate reacts with aldehydes/ketones to form hydrazones, enabling structural diversification. For example:

Reaction with Benzaldehyde :

\text{Acetohydrazide} + \text{PhCHO} \xrightarrow{\text{EtOH, AcOH}} \text{N'-Benzylidene Hydrazone} \quad (\text{Yield: 80%})[1]

Key Derivatives and Bioactivity :

| Derivative (R Group) | IC (U87-MG GBM Cells) |

|---|---|

| N′-(3-Methylbutylidene) (4a ) | 16% inhibition |

| N′-(4-Chlorobenzylidene) (4b ) | 40% inhibition |

| N′-(Chlorophenylpyrimidinyl) (4q ) | 61% inhibition |

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (DSC analysis).

-

pH Sensitivity : Degrades under strongly alkaline (pH > 12) or acidic (pH < 2) conditions via hydrolysis of the ester or ether bond.

Computational Insights

Molecular docking studies suggest that derivatives of this scaffold exhibit strong interactions with VEGFR2 kinase (binding energies: −9.9 to −12.2 kcal/mol) . The acetic acid group participates in hydrogen bonding with residues like Asp1046 and Glu885 .

Comparative Reactivity

Compared to analogs like 2-oxo-2-(2-oxo-THQ-6-yl)acetic acid , the methyl group in the tetrahydroquinoline ring enhances lipophilicity, influencing reaction rates in SN2 substitutions and hydrogenation reactions .

Scientific Research Applications

Preliminary studies have indicated that 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid exhibits various biological activities. Research has focused on its potential as:

- Anticancer Agent : The compound has been investigated for its antiproliferative effects against several cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). Early results suggest it may inhibit the growth of these cells effectively .

- Neuroprotective Effects : Given the structural similarities with other neuroactive compounds, there is interest in exploring its neuroprotective properties, particularly in models of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound’s ability to modulate inflammatory pathways is under investigation, which may lead to applications in treating chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations in synthesis can yield derivatives that may exhibit distinct biological activities or improved efficacy:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid | Contains a ketone group | Potentially different reactivity due to carbonyl presence |

| (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol | Alcohol instead of carboxylic acid | May exhibit different biological activities due to hydroxyl group |

| 2-Oxo-2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid | Additional oxo group | Enhanced reactivity due to multiple functional groups |

These derivatives illustrate the versatility of the tetrahydroquinoline structure and its potential for drug development.

Anticancer Activity

A study investigated the antiproliferative effects of a series of tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that certain derivatives of this compound displayed significant IC values against various cancer types, suggesting a promising avenue for further research into their therapeutic potential .

Mechanistic Studies

Research focusing on the interaction of this compound with specific biological targets is crucial for understanding its mechanisms of action. Such studies may include receptor binding assays and cellular signaling pathway analyses to elucidate how this compound exerts its effects at the molecular level .

Mechanism of Action

The mechanism of action of 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

Ketone-containing analogs (e.g., CID 43140386, CAS 51505-10-3) exhibit higher reactivity, which could be advantageous in forming covalent bonds with biological targets but may reduce stability .

Functional Group Modifications: Ester derivatives (e.g., CAS 58900-90-6) demonstrate how replacing the carboxylic acid with an ethyl ester increases lipophilicity, suggesting prodrug applications .

Solubility and Reactivity :

- The oxyacetic acid group in the target compound likely improves aqueous solubility compared to ester or ketone derivatives, facilitating formulation in drug development.

Research Findings and Implications

Pharmacological Potential:

- Target Compound : The methyl group at position 2 and oxyacetic acid at position 6 may synergize to optimize solubility and target engagement, making it a candidate for neurological or anti-inflammatory drug discovery.

- Analogs with Ketones : Compounds like CID 43140386 show dual reactivity from ketone and carboxylic acid groups, useful in metal-chelating therapies or protease inhibition .

- Chlorinated Derivatives : CAS 51505-10-3’s chloro and phenyl groups correlate with reported activity in cancer research, suggesting the target compound could be modified similarly for enhanced potency .

Biological Activity

Chemical Identity and Structure

2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid is a compound characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety linked to an acetic acid group through an ether bond. The molecular formula is with a molecular weight of approximately 233.25 g/mol. This structural configuration is significant in determining its biological activity and potential therapeutic applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains. For instance, compounds structurally related to this compound demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. agalactiae | 75 |

| Compound C | S. aureus | 100 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results. Some derivatives of tetrahydroquinoline have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colorectal cancer . The mechanisms often involve the inhibition of specific kinases and the activation of apoptotic pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and tumor growth.

- Cell Cycle Disruption : Compounds with similar structures can interfere with the cell cycle, leading to increased apoptosis in cancer cells.

- Antioxidant Activity : The presence of the tetrahydroquinoline ring may contribute to antioxidant properties, which can protect cells from oxidative stress.

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives found that modifications in the functional groups significantly affected their activity against different bacterial strains. The study utilized the agar-well diffusion method to assess the antibacterial activity, revealing that certain derivatives had enhanced potency due to structural modifications .

Anticancer Screening

In another case study focusing on anticancer activity, derivatives similar to this compound were tested against multiple cancer cell lines. The findings indicated that these compounds exhibited cytotoxic effects with IC50 values lower than conventional chemotherapeutics like fluorouracil and cisplatin .

Conclusion and Future Directions

The biological activity of this compound suggests significant potential in both antimicrobial and anticancer applications. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo testing : To assess the efficacy and safety profile in living organisms.

- Mechanistic studies : To understand the biochemical pathways involved in its biological activities.

- Structure-activity relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Q. How to resolve inconsistencies in melting point data across literature sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.